molecular formula C14H14O5 B158155 Ethyl 7-ethoxy-2-oxochromene-3-carboxylate CAS No. 7047-54-3

Ethyl 7-ethoxy-2-oxochromene-3-carboxylate

Cat. No.: B158155
CAS No.: 7047-54-3
M. Wt: 262.26 g/mol
InChI Key: DMNKCHLEKGSETQ-UHFFFAOYSA-N
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Description

Corymbol is a natural compound that belongs to the chemical family of Diterpenoids . It is derived from select botanical species and is used in research related to inflammation . The molecular formula of Corymbol is C20H34O3 .


Physical and Chemical Properties Analysis

Corymbol appears as a powder . Its density is approximately 1.2±0.1 g/cm3 . The physical and chemical properties of a compound can be determined using various analytical techniques .

Scientific Research Applications

Hepatoprotective Applications

Hepatoprotective Activity of Polycarpea Corymbosa
Polycarpea Corymbosa, when administered in methanolic extract form, has shown significant hepatoprotective activity. This was evidenced by the restoration of liver enzyme levels and improved liver histology in rats induced with CCl4-induced hepatotoxicity (Ashok et al., 2010).

Hepatoprotective Effects of Sida Corymbosa
Sida Corymbosa has demonstrated potential in protecting against liver damage and improving liver function by regulating serum bilirubin and total protein levels in Albino rats treated with CCl4 (Charles Chijioke Dike et al., 2020).

Hedyotis Corymbosa in Traditional Medicine
In traditional medicine, Hedyotis Corymbosa is used for treating hepatic disorders. Its methanolic extract showed significant hepatoprotective effects, as indicated by decreased serum enzyme activities and improved liver histology in Wistar rats (Sini Sadasivan et al., 2006).

Enhancing Bioactive Metabolite Production

Colored LED Lights for Bioactive Metabolites in Hedyotis Corymbosa
Colored LED light applications, particularly blue LED lights, have been observed to enhance the growth and metabolite production, including total phenolic compounds and flavonoids, in Hedyotis Corymbosa, suggesting an improvement in farming methods and metabolite yield (Anh Tuan Le et al., 2022).

Antioxidant and Antimicrobial Properties

Antioxidant and Antimicrobial Activities of Hedyotis Corymbosa
Hedyotis Corymbosa, known as rumput mutiara, has demonstrated significant antimicrobial effects against human pathogenic bacteria. Furthermore, its crude extract and various bioactive constituents have shown potential as commercial products for antimicrobial agents (D. A. Sari et al., 2019).

Antioxidant Potential of Polycarpea Corymbosa
Polycarpea Corymbosa exhibited notable antioxidant potential, with its ethanolic extract showing significant radical scavenging activity. This finding suggests the plant's potential in preventing radical diseases and promoting health (M. Abirami et al., 2013).

Properties

IUPAC Name

ethyl 7-ethoxy-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-3-17-10-6-5-9-7-11(13(15)18-4-2)14(16)19-12(9)8-10/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNKCHLEKGSETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90414213
Record name ethyl 7-ethoxy-2-oxochromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90414213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7047-54-3
Record name ethyl 7-ethoxy-2-oxochromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90414213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the chemical structure of Corymbol and where has it been found?

A1: Corymbol is a kauranoid diterpene. While its full structural characterization (molecular formula, weight, spectroscopic data) isn't provided in the abstracts, research indicates its presence in the leaves of Calibrachoa parviflora. [] This plant also contains various Corymbol derivatives, including different monoacetates and esters. []

Q2: Has Corymbol been synthesized, and if so, what synthetic approaches have been explored?

A2: Yes, Corymbol has been synthesized using Diels-Alder reactions with bridgehead enones. [] This approach focuses on cycloaddition reactions with bicyclo[3.3.1]nonene-1-ones-3, resulting in both endo and exo isomers. [] This method has proven valuable for synthesizing Corymbol and other compounds within the kaurane diterpene family. []

Q3: Are there other kauranoids found alongside Corymbol in Calibrachoa parviflora?

A3: Yes, Calibrachoa parviflora contains a variety of kauranoids in addition to Corymbol. Research has identified several new kauranoids, including ent-kaurane-7α,16β,17-triol and its corresponding 7-acetate and 7-acetate-17-(2-methylbutyrate) derivatives. [] Additionally, the related 7-ketodiol and its 17-acetate derivative have also been isolated from the plant. [] This suggests a potential for diverse biological activity within this family of compounds.

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